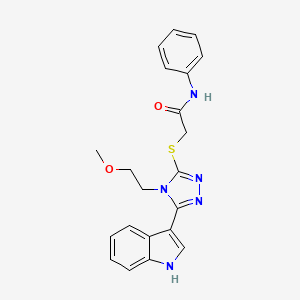
methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound It features a quinoline ring fused with a quinazoline ring system, incorporating both an oxo (carbonyl) and a thioxo (sulfur) group, and is methylated on the carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions starting with readily available precursors. Key steps may include the cyclization of a quinoline derivative with a suitable diketone and thiourea, followed by methylation of the carboxyl group. Typical reaction conditions involve the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial-scale synthesis would likely require optimization of these steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction parameters, and the use of catalysts to enhance reaction rates. Additionally, the purification steps would need to be scalable, potentially involving crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo a variety of chemical reactions:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid under mild to moderate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions will vary depending on the target substitution, often requiring specific bases, acids, or catalysts.
Major Products
The products of these reactions can include a range of derivatives with altered electronic and steric properties, potentially useful for further applications in pharmaceuticals or materials science.
科学研究应用
Chemistry
In synthetic chemistry, this compound serves as a building block for the construction of more complex molecules, especially those with potential biological activity.
Biology and Medicine
It could be investigated for its pharmacological properties, such as potential anti-cancer, anti-microbial, or anti-inflammatory activities. Its unique structure might interact with biological targets in novel ways.
Industry
In materials science, derivatives of this compound could find applications in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular pathways through binding interactions. The presence of the oxo and thioxo groups can facilitate hydrogen bonding or ionic interactions with molecular targets, altering their function.
相似化合物的比较
Compared to other quinoline or quinazoline derivatives, this compound's dual ring system and the presence of oxo and thioxo groups make it particularly unique. Similar compounds might include:
Quinoline derivatives: Often used in anti-malarial drugs.
Quinazoline derivatives: Common in certain anti-cancer therapies.
Thioxo derivatives: Notable for their varied roles in pharmaceuticals and materials science.
Its unique combination of features may offer distinct advantages in terms of binding affinity, stability, and specificity.
Conclusion
Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound with diverse potential applications. Its complex structure opens avenues for various chemical reactions and scientific research, making it a compound of significant interest in multiple fields.
属性
IUPAC Name |
methyl 3-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-27-20(26)15-8-9-16-17(13-15)22-21(28)24(19(16)25)12-11-23-10-4-6-14-5-2-3-7-18(14)23/h2-3,5,7-9,13H,4,6,10-12H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHUWAGNXNANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B2570117.png)
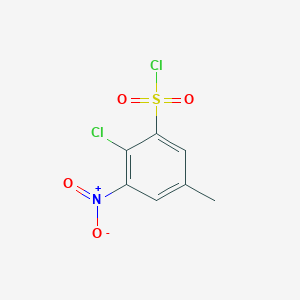
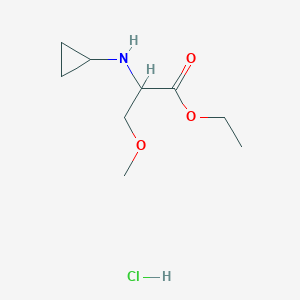
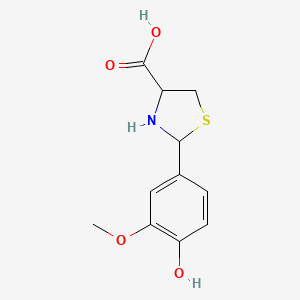
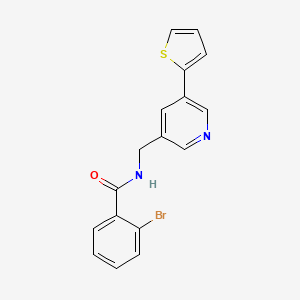
![1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B2570127.png)
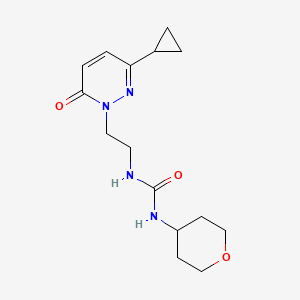
![methyl 2-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2570131.png)

![N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2570134.png)
![methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2570136.png)
![2-(4-bromophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2570138.png)
![3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2570139.png)
